molecular formula C20H22N4O3S B253912 2-(4-{7-CYANO-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-8-YL}PHENOXY)-N,N-DIETHYLACETAMIDE

2-(4-{7-CYANO-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-8-YL}PHENOXY)-N,N-DIETHYLACETAMIDE

Cat. No.: B253912
M. Wt: 398.5 g/mol
InChI Key: VXMVYYYJLQWJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{7-CYANO-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-8-YL}PHENOXY)-N,N-DIETHYLACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{7-CYANO-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-8-YL}PHENOXY)-N,N-DIETHYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimido[2,1-b][1,3]thiazine core, followed by functionalization to introduce the cyano and phenoxy groups, and finally, the attachment of the N,N-diethylacetamide moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-{7-CYANO-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-8-YL}PHENOXY)-N,N-DIETHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-{7-CYANO-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-8-YL}PHENOXY)-N,N-DIETHYLACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-{7-CYANO-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-8-YL}PHENOXY)-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3]thiazines: These compounds share a similar core structure and exhibit comparable biological activities.

    Pyrimido[1,2-a]benzimidazoles: These compounds also contain a fused heterocyclic system and are known for their medicinal properties.

    Benzothiadiazines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.

Uniqueness

2-(4-{7-CYANO-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-8-YL}PHENOXY)-N,N-DIETHYLACETAMIDE is unique due to its specific combination of functional groups and the resulting biological activities. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

2-[4-(7-cyano-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-8-yl)phenoxy]-N,N-diethylacetamide

InChI

InChI=1S/C20H22N4O3S/c1-3-23(4-2)17(25)13-27-15-8-6-14(7-9-15)18-16(12-21)19(26)24-10-5-11-28-20(24)22-18/h6-9H,3-5,10-11,13H2,1-2H3

InChI Key

VXMVYYYJLQWJOP-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)COC1=CC=C(C=C1)C2=C(C(=O)N3CCCSC3=N2)C#N

Canonical SMILES

CCN(CC)C(=O)COC1=CC=C(C=C1)C2=C(C(=O)N3CCCSC3=N2)C#N

Origin of Product

United States

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